

"Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate molecular weight"

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Compound of Interest

	<i>Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate</i>
Cat. No.:	B130270

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Technical Guide: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a key synthetic intermediate in the field of medicinal chemistry. Its structural motif, a 4-substituted piperidine ring, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.^{[1][2]} The presence of the reactive iodomethyl group allows for facile nucleophilic substitution reactions, making it a versatile building block for the introduction of the piperidine moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Chemical Properties and Data

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a stable, non-chiral molecule. Its key physicochemical properties are summarized in the table below.

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.2 eq), and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
- Addition of Iodine: Slowly add a solution of iodine (1.2 eq) in dichloromethane to the stirred reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C. The reaction mixture will turn from a colorless or pale-yellow solution to a brown or reddish-brown suspension.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
- Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce the excess iodine. The brown color will disappear.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** as a white to off-white solid.

Spectroscopic Data

The following are typical spectroscopic data for **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**.

Analysis	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.10 (br s, 2H), 3.18 (d, J = 7.2 Hz, 2H), 2.70 (t, J = 12.0 Hz, 2H), 1.75-1.65 (m, 3H), 1.45 (s, 9H), 1.20-1.10 (m, 2H).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 154.8, 79.4, 43.8, 37.2, 31.6, 28.5, 10.8.
Mass Spectrometry (ESI)	m/z: 326.0 [M+H] ⁺ , 350.0 [M+Na] ⁺ .

Applications in Drug Discovery

The 4-substituted piperidine moiety is a privileged scaffold in medicinal chemistry due to its ability to introduce a three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for biological targets. **Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** serves as a key building block for introducing this valuable functionality.

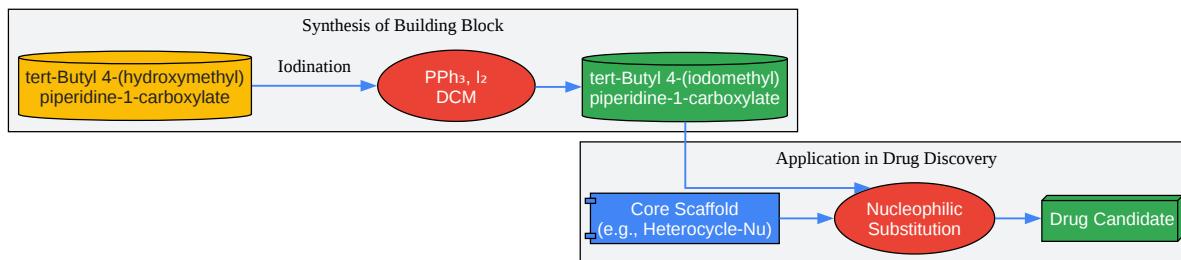
The iodomethyl group is a versatile handle for various chemical transformations, most notably nucleophilic substitution reactions. This allows for the attachment of the piperidine ring to a wide range of molecular scaffolds, including aromatic and heteroaromatic systems, amines, and thiols. This versatility has been exploited in the synthesis of numerous compounds with diverse therapeutic applications, including but not limited to:

- Enzyme Inhibitors: The piperidine ring can be positioned to interact with specific pockets within an enzyme's active site.
- Receptor Ligands: The conformational rigidity of the piperidine ring can be advantageous for optimizing interactions with G-protein coupled receptors (GPCRs) and ion channels.

- PROTACs and Molecular Glues: The piperidine moiety can be incorporated as a linker or as a ligand for an E3 ubiquitin ligase in the design of targeted protein degraders.

Synthesis and Application Workflow

The following diagram illustrates the synthesis of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** and its subsequent use in the synthesis of a generic drug candidate.



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Caption: Synthetic workflow of **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate** and its application.

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